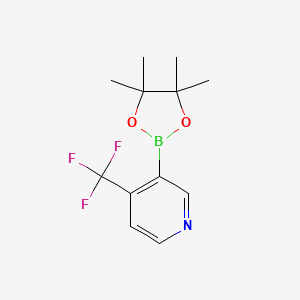

3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-4-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

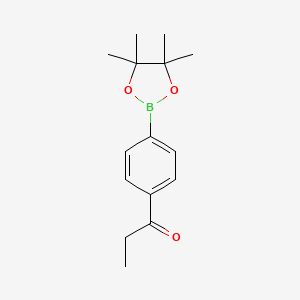

The compound you mentioned is a boronic compound, which is characterized by the presence of a boron atom . Boronic compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for your compound were not found, boronic compounds are typically synthesized through reactions involving boron-containing reagents . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of your compound would likely involve a pyridine ring attached to a boron atom, which is further connected to a tetramethyl dioxaborolane group .Chemical Reactions Analysis

Boronic compounds are known to undergo various chemical reactions. For instance, they can participate in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic compounds can vary widely. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.887 g/mL at 25 °C and a boiling point of 65-67 °C .科学研究应用

硼酸酯中间体

3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酸甲酯和相关化合物被合成作为带有苯环的硼酸酯中间体。这些化合物经过三步取代反应来实现其最终结构。通过各种光谱方法和 X 射线衍射确定的它们的分子结构,使用密度泛函理论 (DFT) 进行了进一步分析。分析揭示了对于进一步的化学反应和应用很重要的物理化学性质 (Huang 等人,2021)。

配位聚合物

包括结合 3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)基序在内的延伸联吡啶配体的合成,使得能够形成二维配位聚合物。这些聚合物通过钯催化的铃木偶联反应制成,展示了在创建具有独特结构和功能性质的材料方面的潜力,例如其晶体结构中的空隙,这可能在储存或催化应用中具有意义 (Al-Fayaad 等人,2020)。

铃木偶联和医药重要化合物

通过铃木偶联优化 3-(杂)芳基吡唑并[1,5-a]吡啶的合成方法,利用硼酸酯中间体(如 3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪),强调了此类中间体在有效生产具有药用价值的化合物中的重要性。这些方法展示了硼酸酯在高通量化学和大规模合成中的多功能性和适用性,突出了它们在新治疗剂开发中的作用 (Bethel 等人,2012)。

硼基阴离子受体

在氟离子穿梭电池的背景下,硼基化合物(如 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶 (DiOB-Py))被探索作为电解质添加剂。它们的结构特征,包括硼酸酯的路易斯酸性,通过提高氟离子电导率和溶解度来影响电池的电化学相容性和性能。这项研究展示了硼基阴离子受体在提高储能设备效率和功能方面的潜力 (Kucuk 和 Abe,2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-17-6-5-8(9)12(14,15)16/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTRHPGTVUOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694408 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310405-06-1 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。